N-((4-(3-chlorophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide
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Overview
Description
The compound “N-{[4-(3-CHLOROPHENYL)-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE” is a complex organic molecule that features multiple functional groups, including a triazole ring, a pyrazole ring, and various substituents such as methoxy, chloro, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[4-(3-CHLOROPHENYL)-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE” typically involves multi-step organic synthesis. The process may start with the preparation of the triazole and pyrazole intermediates, followed by their coupling with other functional groups under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
The compound “N-{[4-(3-CHLOROPHENYL)-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE” can undergo various chemical reactions, including:
Oxidation: The methoxy and thiophene groups may be susceptible to oxidation under specific conditions.
Reduction: The compound may undergo reduction reactions, particularly at the triazole and pyrazole rings.
Substitution: The chloro and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while substitution reactions may introduce new functional groups at the chloro or methoxy positions.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-{[4-(3-CHLOROPHENYL)-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-{[4-(3-CHLOROPHENYL)-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE” include other triazole and pyrazole derivatives with various substituents. These compounds may share similar chemical properties and reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activity or chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C33H29ClN6O4S2 |
---|---|
Molecular Weight |
673.2 g/mol |
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C33H29ClN6O4S2/c1-43-25-13-11-21(12-14-25)28-18-27(29-10-5-15-45-29)38-40(28)31(41)20-46-33-37-36-30(39(33)24-8-4-7-23(34)17-24)19-35-32(42)22-6-3-9-26(16-22)44-2/h3-17,28H,18-20H2,1-2H3,(H,35,42) |
InChI Key |
OPLDXXRSSRBJBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC(=CC=C5)OC)C6=CC=CS6 |
Origin of Product |
United States |
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